Rehmapicroside

Neuroprotection Cerebral Ischemia Peroxynitrite

Rehmapicroside is a monoterpene glucoside with a unique dual mechanism: direct ONOO⁻ scavenging and TRIM21-PI3K/AKT pathway inhibition. This specific activity profile is not replicated by other Rehmannia glycosides like catalpol or acteoside. For preclinical studies in ischemia-reperfusion injury, cisplatin-resistant HCC, or as an analytical marker, this is the requisite tool.

Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
Cat. No. B150532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRehmapicroside
Molecular FormulaC16H26O8
Molecular Weight346.37 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O
InChIInChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1
InChIKeyITYUWPGZACWPPQ-QLDIZCGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rehmapicroside: A Monoterpene Glucoside from Rehmannia with Validated Neuroprotective and Chemosensitizing Activities


Rehmapicroside (CAS 104056-82-8) is an ionone glycoside first isolated and structurally characterized from Rehmanniae Radix . Unlike the more abundant iridoid glycosides (e.g., catalpol) and phenylethanoid glycosides (e.g., acteoside) found in the same botanical source, Rehmapicroside possesses a distinct monoterpene glucoside core [1]. Recent preclinical research has defined its therapeutic profile as a direct peroxynitrite (ONOO⁻) scavenger [2] and a sensitizer to cisplatin chemotherapy in hepatocellular carcinoma (HCC) [3].

Why Generic Substitution with Other Rehmannia Glycosides Fails for Rehmapicroside-Specific Research


The pharmacological profile of Rehmapicroside is not interchangeable with the more commonly studied Rehmannia glycosides (e.g., catalpol, acteoside). Despite sharing a common botanical origin, these compounds diverge significantly in chemical class, primary mechanism of action, and in vivo target engagement. Rehmapicroside is a monoterpene glucoside, whereas catalpol is an iridoid glycoside and acteoside is a phenylethanoid glycoside . Critically, Rehmapicroside demonstrates a unique capacity for direct, stoichiometric scavenging of ONOO⁻, a reactive nitrogen species central to ischemia-reperfusion injury [1]. In parallel, it acts as a potent chemosensitizer in hepatocellular carcinoma by targeting the TRIM21-PI3K/AKT signaling axis, a mechanism not documented for catalpol or acteoside [2]. Consequently, substituting Rehmapicroside with another Rehmannia glycoside in studies of ONOO⁻-mediated mitophagy or cisplatin-resistant HCC will lead to divergent, non-comparable experimental outcomes.

Product-Specific Quantitative Evidence Guide for Rehmapicroside


Direct Peroxynitrite Scavenging Activity and Mitophagy Inhibition vs. Catalpol

Rehmapicroside directly scavenges peroxynitrite (ONOO⁻) and suppresses ONOO⁻-mediated mitophagy activation, a pathogenic mechanism in ischemic stroke [1]. In contrast, the well-studied Rehmannia glycoside catalpol exerts its neuroprotection primarily through VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling and does not possess a comparable direct ONOO⁻-scavenging mechanism [2]. This represents a fundamental mechanistic divergence.

Neuroprotection Cerebral Ischemia Peroxynitrite Mitophagy Oxidative Stress

Enhancement of Cisplatin Chemosensitivity in Hepatocellular Carcinoma

Rehmapicroside significantly enhances the chemosensitivity of hepatocellular carcinoma (HCC) cells to cisplatin (cDDP). The combination of Rehmapicroside and cDDP potently reduced cell proliferation at lower concentrations than either agent alone, induced G2/M cell cycle arrest, and enhanced cDDP-induced apoptosis [1]. In vivo, this combination effectively suppressed tumor growth in xenograft models without causing adverse effects. This activity is specifically mediated through suppression of the TRIM21-PI3K/AKT pathway.

Hepatocellular Carcinoma Chemosensitization Cisplatin Resistance AKT Signaling Cancer

Structural Distinction as a Monoterpene Glucoside vs. Iridoid and Phenylethanoid Glycosides

Rehmapicroside is chemically distinct from the major glycosides found in Rehmannia glutinosa. It is a monoterpene glucoside, whereas catalpol and rehmaglutin D are iridoid glycosides, and acteoside is a phenylethyl alcohol glycoside [REFS-1, REFS-2]. This structural classification is crucial for analytical method development, as Rehmapicroside will exhibit different chromatographic retention and mass spectrometric fragmentation patterns compared to these in-class analogs.

Phytochemistry Analytical Chemistry Natural Product Standards Chemotaxonomy

Targeting AKT Activation in HCC: A Unique Mechanism Not Shared by In-Class Analogs

Rehmapicroside's chemosensitizing effect in HCC is mechanistically linked to the suppression of the TRIM21-PI3K/AKT signaling pathway. Importantly, the study demonstrated that constitutive activation of AKT almost completely abrogated the capacity of Rehmapicroside plus cDDP to inhibit cell proliferation, migration, and invasion, confirming AKT as a critical functional target [1]. This specific pathway interaction distinguishes Rehmapicroside from acteoside, which exerts its anti-hepatoma effects primarily through up-regulation of the JNK signaling pathway .

Hepatocellular Carcinoma AKT Signaling PI3K/AKT Pathway Cancer Signal Transduction

Recommended Research and Industrial Application Scenarios for Rehmapicroside Based on Differential Evidence


Investigating ONOO⁻-Mediated Mitophagy in Ischemic Stroke Models

Procure Rehmapicroside as a direct-acting chemical probe to dissect the role of peroxynitrite in mitophagy activation and neuronal injury following cerebral ischemia-reperfusion. Its distinct mechanism as a direct ONOO⁻ scavenger [1] makes it a superior choice over other Rehmannia glycosides like catalpol, which do not share this mechanism. Use it in in vitro OGD/RO models or in vivo MCAO rat models to study the PINK1/Parkin/Drp1 mitophagy axis.

Developing Combination Therapies for Cisplatin-Resistant Hepatocellular Carcinoma

Source Rehmapicroside for preclinical studies aimed at overcoming cisplatin (cDDP) resistance in HCC. Its proven ability to suppress the TRIM21-PI3K/AKT signaling pathway and enhance cDDP-induced apoptosis at lower, less toxic doses [2] provides a strong rationale for its inclusion in novel combination regimens. This application is uniquely supported by direct comparative data showing synergy with cDDP.

Establishing Authentic Chemical Reference Standards for Rehmannia glutinosa Quality Control

Utilize Rehmapicroside as a specific monoterpene glucoside marker for the identification and quantification of Rehmannia glutinosa (Rehmanniae Radix). Due to its distinct chemical class , it cannot be reliably substituted by iridoid standards like catalpol or phenylethanoid standards like acteoside. Its inclusion in HPLC/UPLC-PDA/MS methods ensures comprehensive chemical profiling of the botanical raw material.

Probing the PI3K/AKT Pathway in Inflammation and Cancer Metastasis

Select Rehmapicroside as a natural product-based inhibitor of the PI3K/AKT signaling cascade. The evidence demonstrates that its anti-proliferative, anti-migratory, and anti-invasive effects are directly linked to AKT suppression [2]. This makes it a valuable tool for researchers studying AKT-dependent cellular processes in oncology and inflammation, distinct from acteoside's JNK-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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